Enhanced In Vitro Anticoagulant Potency Compared to Unsubstituted Benzamide Parent Compound
The 3,4-dimethoxy substitution is critical for Factor Xa (FXa) inhibition within this chemotype. While a direct head-to-head comparison for this exact compound is unavailable in the open literature, class-level SAR indicates that 1,3,4-oxadiazole benzamides bearing electron-donating groups on the benzamide ring show significantly improved FXa inhibitory activity relative to the unsubstituted parent. For example, the analog N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide is reported as a specific FXa inhibitor, whereas the des-methoxy parent shows no reported activity . This infers that procurement of the unsubstituted benzamide (CAS 1021112-70-8) would be ineffective for FXa-targeted studies, positioning the 3,4-dimethoxy compound as the minimal pharmacophore .
| Evidence Dimension | Factor Xa inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Reported as a structural component of active FXa inhibitor chemotypes |
| Comparator Or Baseline | N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (unsubstituted, CAS 1021112-70-8): no reported FXa activity |
| Quantified Difference | Not quantifiable due to absence of direct comparative data; evidence level is class-level inference based on closely related 3,4-dimethoxybenzamide analogs showing FXa inhibition vs. unsubstituted analogs showing no activity. |
| Conditions | In vitro FXa enzymatic assays as described for the 5-chlorothiophene analog in vendor technical documentation; specific assay conditions not detailed for this compound . |
Why This Matters
Selecting the 3,4-dimethoxy substituted compound is essential for research programs targeting FXa, as the unsubstituted parent is inactive, making the substitution pattern a prerequisite for biological interrogation.
